Vitamin-E
Overview
Description
Vitamin-E is a derivative of vitamin E, specifically a calcium salt of tocopherol succinate. Vitamin E is a group of lipid-soluble compounds that include tocopherols and tocotrienols, known for their antioxidant properties. This compound combines the benefits of vitamin E with calcium, making it a valuable compound in various applications, particularly in the fields of nutrition and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vitamin E calcium succinate typically involves the esterification of tocopherol with succinic anhydride, followed by the addition of calcium ions to form the calcium salt. The reaction is carried out in a suitable solvent, such as tert-butanol and dimethyl sulfoxide (DMSO), at a controlled temperature of around 40°C. The molar ratio of vitamin E to succinic anhydride is usually maintained at 1:5 to ensure a high yield of the product .
Industrial Production Methods: In industrial settings, the production of vitamin E calcium succinate involves large-scale esterification processes, followed by purification steps to isolate the desired product. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. The compound is then formulated into various dosage forms, such as tablets and capsules, for commercial use .
Chemical Reactions Analysis
Types of Reactions: Vitamin-E undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed: For example, oxidation reactions yield oxidized tocopherol derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Vitamin-E has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of vitamin E calcium succinate involves its antioxidant activity. The compound neutralizes free radicals by donating an electron, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA . Additionally, vitamin E calcium succinate modulates signal transduction pathways and gene expression, contributing to its anti-inflammatory and anti-cancer effects . The molecular targets include enzymes and receptors involved in oxidative stress response and cell proliferation .
Comparison with Similar Compounds
Vitamin-E is unique among vitamin E derivatives due to the presence of the calcium ion, which enhances its stability and bioavailability. Similar compounds include:
Alpha-tocopherol: The most biologically active form of vitamin E, known for its potent antioxidant properties.
Alpha-tocopheryl acetate: A stable ester form of vitamin E used in dietary supplements and cosmetics.
Alpha-tocopheryl succinate: Similar to vitamin E calcium succinate but without the calcium ion, used in cancer research and therapy.
This compound stands out due to its enhanced stability and potential synergistic effects of calcium and vitamin E, making it a valuable compound in various applications.
Properties
IUPAC Name |
calcium;butanedioate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2.C4H6O4.Ca/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;5-3(6)1-2-4(7)8;/h20-22,30H,9-19H2,1-8H3;1-2H2,(H,5,6)(H,7,8);/q;;+2/p-2/t21-,22-,29-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJUMRUCKLZKKB-RQGAJXLPSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C.C(CC(=O)[O-])C(=O)[O-].[Ca+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C.C(CC(=O)[O-])C(=O)[O-].[Ca+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54CaO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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